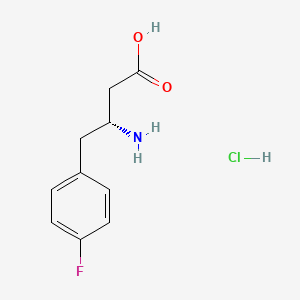

(R)-3-Amino-4-(4-fluorophenyl)butanoic acid hydrochloride

説明

特性

IUPAC Name |

(3R)-3-amino-4-(4-fluorophenyl)butanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FNO2.ClH/c11-8-3-1-7(2-4-8)5-9(12)6-10(13)14;/h1-4,9H,5-6,12H2,(H,13,14);1H/t9-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCJJUEQWIMCTAA-SBSPUUFOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(CC(=O)O)N)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C[C@H](CC(=O)O)N)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40661578 | |

| Record name | (3R)-3-Amino-4-(4-fluorophenyl)butanoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40661578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

331763-69-0 | |

| Record name | Benzenebutanoic acid, β-amino-4-fluoro-, hydrochloride (1:1), (βR)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=331763-69-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3R)-3-Amino-4-(4-fluorophenyl)butanoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40661578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Asymmetric Hydrogenation of α,β-Unsaturated Precursors

One common synthetic approach to (R)-3-Amino-4-(4-fluorophenyl)butanoic acid hydrochloride involves the asymmetric hydrogenation of a fluorophenyl-substituted α,β-unsaturated carboxylic acid precursor. This method employs chiral catalysts, typically rhodium or ruthenium complexes, to achieve high enantioselectivity.

-

- Hydrogen gas atmosphere at elevated pressure

- Controlled temperature (often mild to moderate heating)

- Use of chiral ligands to induce stereoselectivity

-

- High enantiomeric excess

- Scalable for industrial production

- Relatively straightforward purification via crystallization or chromatography

Industrial adaptation:

Continuous flow reactors are increasingly used to optimize reaction control, improve yields, and reduce costs in large-scale production.

Condensation and Protection Strategies for Amino Group

The amino group in the target molecule is often protected during synthesis to prevent side reactions and to facilitate selective transformations. Protective groups such as t-butyloxycarbonyl (BOC) are commonly employed.

Preparation of BOC-protected intermediates:

The preparation of BOC-(R)-3-amino-4-(2,4,5-trifluorophenyl)butyric acid, a close analog, has been described with a focus on controlling condensation impurities and achieving high purity and yield. The process involves:- Mixing of the starting compound (compound I), water, and an inorganic base (e.g., sodium hydroxide)

- Addition of compound II dissolved in an organic solvent immiscible with water (e.g., toluene, methyl tert-butyl ether)

- Reaction temperature maintained between 0–40 °C, preferably around 20 °C

- Reaction time of 4–18 hours, optimally around 10 hours

- Molar ratios: compound I to compound II between 1:1 and 1:2; compound I to inorganic base between 1:1 and 1:2.2

Outcome:

This method yields high-purity BOC-protected amino acid with minimized condensation impurities, suitable for industrial scale-up due to its stable and simple operation.

Use of Condensation Agents for Derivative Formation

For the synthesis of derivatives and intermediates, condensation reactions between the amino acid and organic amines are necessary. Several condensation agents are employed:

-

- Carbonyldiimidazole (CDI): Highly reactive but moisture-sensitive and requires anhydrous conditions

- 1-Hydroxybenzotriazole (HOBT) combined with l-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC): Effective but expensive and potentially hazardous

- 2-Chloro-4,6-dimethoxy-1,3,5-triazine with tertiary amines: A milder alternative

Innovative method:

A novel economical approach uses 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium halide as a condensation reagent. This reagent offers:- Low solvent and auxiliary material volume

- Short reaction times

- Easy product isolation

- High yield and product quality

This method is particularly suitable for industrial production of 3-amino-4-(2,4,5-trifluorophenyl)butanoic acid derivatives, which are related to the target compound and important as intermediates in DPP-4 inhibitor synthesis.

Comparative Data Table of Preparation Methods

Detailed Research Findings

The asymmetric hydrogenation route is the most direct method to achieve the chiral amino acid with high enantiomeric purity, critical for pharmaceutical applications.

Protective group strategies, especially BOC protection, are essential for controlling side reactions during synthesis and purification. The method described in patent CN112500316A demonstrates an efficient way to prepare BOC-protected intermediates with high yield and purity, using mild conditions and common solvents like toluene.

Traditional condensation agents like CDI and HOBT/EDC, while effective, present challenges such as moisture sensitivity, cost, and safety concerns. The invention of using a triazinyl-morpholinium halide reagent offers a safer, cheaper, and more efficient alternative for coupling reactions, facilitating industrial-scale synthesis.

The choice of solvent, temperature, reaction time, and molar ratios critically influences the purity and yield of the product. For example, maintaining reaction temperature around 20 °C and reaction time about 10 hours optimizes the BOC-protection step.

Industrial methods increasingly favor continuous flow reactors for asymmetric hydrogenation to improve control and scalability.

化学反応の分析

Types of Reactions

®-3-Amino-4-(4-fluorophenyl)butanoic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: The carboxylic acid moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Nitrating agents like nitric acid and sulfuric acid for nitration; halogenating agents like bromine or chlorine for halogenation.

Major Products

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of the corresponding alcohol.

Substitution: Formation of substituted fluorophenyl derivatives.

科学的研究の応用

Chemistry

(R)-3-Amino-4-(4-fluorophenyl)butanoic acid hydrochloride is utilized as a building block in organic synthesis. It plays a crucial role in the development of pharmaceuticals and agrochemicals. Its ability to undergo various chemical reactions—such as oxidation, reduction, and substitution—facilitates the creation of derivatives with enhanced biological activities.

Biology

This compound has been studied for its potential to modulate biological pathways. As an analog of phenylalanine, it influences neurotransmitter synthesis and synaptic transmission, making it relevant in neuropharmacology research. Initial studies indicate its potential interactions with neurotransmitter receptors, which could elucidate its role in neurological disorders .

Medicine

In medicinal chemistry, this compound is being investigated for its therapeutic effects, particularly in treating neurological conditions. Its mechanism of action involves interacting with specific molecular targets such as enzymes or receptors, potentially acting as inhibitors or activators.

Case Study 1: Neuropharmacological Effects

A study explored the effects of this compound on synaptic activity in animal models. Results indicated that the compound modulated neurotransmitter release, suggesting its potential application in treating conditions like depression or anxiety disorders.

Case Study 2: Synthesis of Peptide Derivatives

In another study, researchers utilized this compound as a precursor for synthesizing peptide derivatives with enhanced binding affinities to specific receptors. This work highlights its significance in drug development processes aimed at improving therapeutic efficacy.

作用機序

The mechanism of action of ®-3-Amino-4-(4-fluorophenyl)butanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and influencing various biological pathways. The exact mechanism can vary depending on the specific application and target.

類似化合物との比較

Table 1: Key Structural and Functional Comparisons

*Calculated from molecular formula C₁₀H₁₀F₃NO₂·HCl.

Research Findings :

- Fluorine Substitution Patterns: The number and position of fluorine atoms significantly influence lipophilicity and receptor interactions.

- Stereochemical Impact: The (S)-enantiomer (CAS 270596-53-7) may display divergent binding affinities in chiral environments, as seen in other β-amino acid derivatives .

- Electron-Withdrawing Effects: Fluorine’s electronegativity enhances the acidity of the amino group, which could alter protonation states under physiological conditions .

Non-Fluorinated Analogs and Heterocyclic Variants

Table 2: Non-Fluorinated and Heterocyclic Derivatives

*Calculated from molecular formula C₁₃H₁₄ClNO₂S.

Research Findings :

- Cyano vs. Fluoro: The 4-cyano analog (CAS 269726-85-4) has a stronger electron-withdrawing effect than fluorine, which could stabilize negative charges in transition states during enzymatic reactions .

- Heterocyclic Modifications : Thiophene (CAS 332061-91-3) and benzothiophene (CAS 269398-95-0) derivatives introduce sulfur atoms, altering electronic properties and enabling interactions with metal ions or cysteine residues in proteins .

Pharmacologically Relevant Derivatives

- (R)-3-Amino-4-phenylbutyric acid hydrochloride (CAS 145149-50-4): A non-fluorinated analog with a phenyl group.

- trans-methyl 4-(4-fluorophenyl)pyrrolidine-3-carboxylate hydrochloride (CAS 741217-33-4): A cyclic analog with a pyrrolidine ring. The constrained structure may enhance conformational rigidity and binding specificity .

生物活性

(R)-3-Amino-4-(4-fluorophenyl)butanoic acid hydrochloride is a fluorinated amino acid derivative that has garnered attention for its potential biological activities, particularly in the fields of neuropharmacology and medicinal chemistry. This compound, often referred to as a phenylalanine analog, exhibits various properties that may influence neurotransmitter systems and metabolic pathways.

- Molecular Formula : CHClFNO

- Molecular Weight : 233.67 g/mol

- Structure : The compound features a fluorinated aromatic ring which enhances its lipophilicity, potentially improving its ability to cross biological membranes.

The biological activity of this compound is primarily attributed to its structural similarity to natural amino acids. It may act as an agonist or antagonist at various receptors involved in neurotransmitter modulation, particularly affecting pathways related to:

- Neurotransmitter Synthesis : Influencing the synthesis of neurotransmitters such as serotonin and dopamine.

- Synaptic Transmission : Preliminary studies suggest effects on synaptic transmission, which could be relevant in neurological disorders like anxiety and depression.

Biological Activity Overview

Research indicates that this compound has several notable biological activities:

- Neurotransmitter Modulation : Its analog structure allows interaction with neurotransmitter transporters, potentially affecting mood and cognitive functions.

- Antidiabetic Potential : Similar compounds have been studied for their role as dipeptidyl peptidase-IV inhibitors, suggesting potential applications in diabetes management.

- Antimicrobial Properties : Some studies have explored the antimicrobial effects of fluorinated amino acids, indicating possible applications in treating infections.

Neuropharmacological Studies

In a study evaluating the effects of fluorinated amino acids on neurotransmitter systems, this compound was shown to enhance serotonin uptake in vitro. This suggests a potential role in managing conditions associated with serotonin dysregulation, such as depression and anxiety disorders .

Antidiabetic Applications

Research into related compounds has demonstrated that fluorinated amino acids can inhibit dipeptidyl peptidase-IV (DPP-IV), an enzyme involved in glucose metabolism. A study indicated that compounds with similar structures exhibited significant DPP-IV inhibitory activity, leading to improved glycemic control in diabetic models .

Comparative Analysis

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| This compound | CHClFNO | Neurotransmitter modulator; potential DPP-IV inhibitor |

| 4-Fluoro-D-beta-homophenylalanine hydrochloride | CHClFNO | Similar structure; used in peptide synthesis |

| (S)-3-Amino-4-(4-fluorophenyl)butanoic acid hydrochloride | CHClFNO | Enantiomer with different biological activity profiles |

Q & A

Q. How to interpret conflicting bioactivity results in cell-based assays?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。